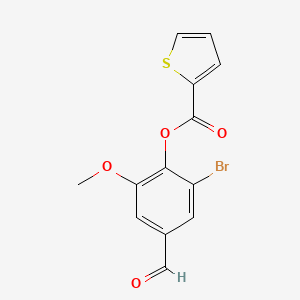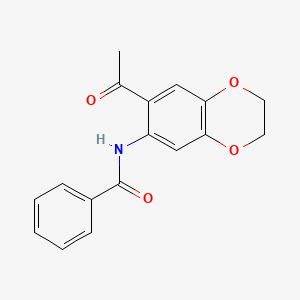![molecular formula C17H18O4 B4930971 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4930971.png)
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound with potential applications in scientific research. MPBA belongs to the family of benzaldehydes and is often used as a building block in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not well-understood. However, it is believed that 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde interacts with biological molecules, such as enzymes and proteins, through covalent bonding or non-covalent interactions. This interaction can lead to changes in the biological activity of the molecule and can be used for the detection of enzymes and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde are not well-understood. However, it has been reported that 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can cause cytotoxicity in cancer cells and can inhibit the growth of bacteria. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been reported to have antioxidant activity and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is its versatility in scientific research applications. It can be used as a building block in the synthesis of other organic compounds or as a fluorescent probe for the detection of enzymes and proteins. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is relatively easy to synthesize and is commercially available.
However, there are also some limitations to the use of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in lab experiments. For example, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can be toxic to cells at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not well-understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde. One area of interest is the development of new organic compounds with potential biological activity. 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can be used as a building block in the synthesis of these compounds, which can be tested for their biological activity. Additionally, research can be conducted to better understand the mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde and its interaction with biological molecules. This can lead to the development of new methods for the detection of enzymes and proteins. Finally, research can be conducted to explore the potential applications of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in optoelectronics and nanotechnology.
Synthesemethoden
The synthesis of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde involves the reaction of 3-methoxyphenol with 3-chloropropylbenzene, followed by a reaction with sodium hydroxide and benzaldehyde. The final product is obtained by recrystallization from ethanol. This synthesis method is well-established and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been used in various scientific research applications. For example, it has been used as a fluorescent probe for the detection of enzymes and proteins. 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has also been used in the synthesis of new organic compounds with potential biological activity, such as anticancer agents and antibiotics. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been used in the development of new materials with potential applications in optoelectronics and nanotechnology.
Eigenschaften
IUPAC Name |
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-6-3-8-17(12-15)21-10-4-9-20-16-7-2-5-14(11-16)13-18/h2-3,5-8,11-13H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYXZLECXHFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)


![N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930943.png)
![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4930958.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzoxazol-2-ylthio)acetate](/img/structure/B4930964.png)
![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4930970.png)
![(2S)-1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4930974.png)
![3-(4-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4930978.png)